N-((4-cyclohexylthiazol-2-yl)methyl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide
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Overview
Description
N-((4-cyclohexylthiazol-2-yl)methyl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds This compound is characterized by the presence of a thiazole ring, a pyrazole ring, and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((4-cyclohexylthiazol-2-yl)methyl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the thiazole ring, followed by the formation of the pyrazole ring, and finally, the coupling of these rings with the carboxamide group. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost-effectiveness, and environmental considerations. Industrial production methods aim to optimize reaction conditions to achieve maximum efficiency and minimal waste.
Chemical Reactions Analysis
Types of Reactions
N-((4-cyclohexylthiazol-2-yl)methyl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and potassium permanganate, often used in acidic or basic conditions.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride, typically used in anhydrous solvents.
Substitution: Common reagents include halides and nucleophiles, often used in polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
N-((4-cyclohexylthiazol-2-yl)methyl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: It is used in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-((4-cyclohexylthiazol-2-yl)methyl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes or receptors, leading to changes in cellular processes. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
N-((4-cyclohexylthiazol-2-yl)methyl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide can be compared with other similar compounds, such as:
Thiazole derivatives: These compounds share the thiazole ring structure and may have similar biological activities.
Pyrazole derivatives: These compounds share the pyrazole ring structure and may have similar chemical reactivity.
Carboxamide derivatives: These compounds share the carboxamide group and may have similar pharmacological properties.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
N-[(4-cyclohexyl-1,3-thiazol-2-yl)methyl]-5-methyl-1-phenylpyrazole-4-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4OS/c1-15-18(12-23-25(15)17-10-6-3-7-11-17)21(26)22-13-20-24-19(14-27-20)16-8-4-2-5-9-16/h3,6-7,10-12,14,16H,2,4-5,8-9,13H2,1H3,(H,22,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQBDHQUVORXACD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C2=CC=CC=C2)C(=O)NCC3=NC(=CS3)C4CCCCC4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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